molecular formula C7H5F3N2O3 B8627707 4-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

4-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B8627707
M. Wt: 222.12 g/mol
InChI Key: JISYUQBMLYKCJD-UHFFFAOYSA-N
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Patent
US08362249B2

Procedure details

4-Nitro-2-(2,2,2-trifluoro-ethoxy)-pyridine (1.11 g, 5 mmol) in 40 mL EtOH and 50 mg 10% Pd/C is placed under hydrogen atmosphere at room temp for 16 h. The solvent is removed under reduced pressure to give 0.9 g, 100% yield of 2-(2,2,2-trifluoro-ethoxy)-pyridin-4-ylamine.
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[CH:5]=1)([O-])=O>CCO.[Pd]>[F:15][C:12]([F:13])([F:14])[CH2:11][O:10][C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)OCC(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=NC=CC(=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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